

Ceralasertib: A Technical Guide to a Potent and Selective ATR Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	AZD6738
Cat. No.:	B8715501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceralasertib (**AZD6738**) is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage Response (DDR).^[1] This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of Ceralasertib. It details the preclinical and clinical investigations that have established its role as a promising anti-cancer agent, both as a monotherapy and in combination with other therapies.^{[2][3]} This document adheres to a structured format, presenting quantitative data in tabular form, outlining detailed experimental protocols, and providing visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this targeted therapy.

Discovery and Development

Ceralasertib was developed by AstraZeneca as a highly optimized sulfoximine morpholinopyrimidine ATR inhibitor.^[4] The discovery program aimed to improve upon earlier compounds by enhancing aqueous solubility and eliminating time-dependent inhibition of the cytochrome P450 enzyme CYP3A4, a common challenge in drug development that can lead to drug-drug interactions.^[5] This optimization resulted in a clinical candidate with favorable pharmacokinetic properties suitable for oral administration.^[4]

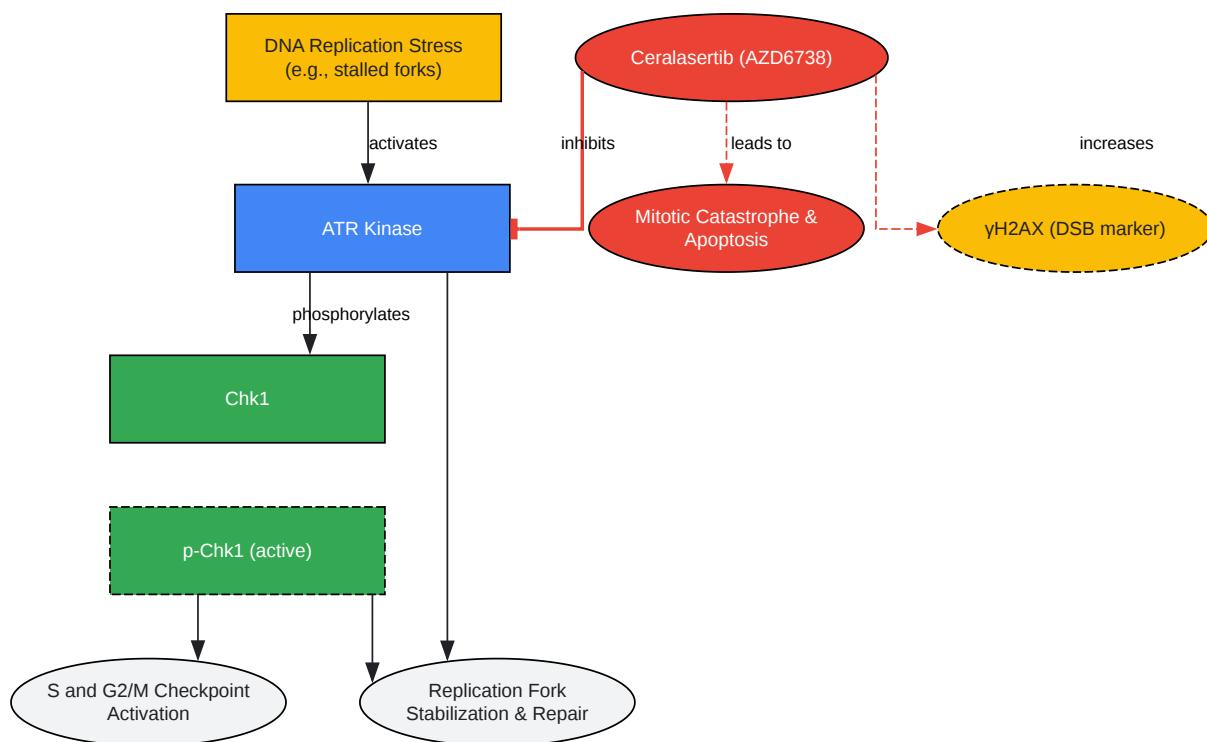
Chemical Properties

Ceralasertib is a small molecule inhibitor with the chemical formula $C_{20}H_{24}N_6O_2S$.^[6] Its structure has been optimized for potent and selective binding to the ATP-binding pocket of the ATR kinase.^{[1][7]}

Property	Value	Reference
IUPAC Name	4-(4-((1-((S(R))-S-methylsulfonyimidoyl)cyclopropyl)-6-((3R)-3-methyl-4-morpholinyl)-2-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine	[6]
Molecular Formula	$C_{20}H_{24}N_6O_2S$	[6]
Molecular Weight	412.51 g/mol	[8]
CAS Number	1352226-88-0	[6]
Solubility	Soluble in DMSO	[8]

Mechanism of Action: Targeting the DNA Damage Response

Ceralasertib's primary mechanism of action is the competitive inhibition of ATR kinase activity.^[7] ATR is a master regulator of the cellular response to DNA replication stress, which is the stalling of DNA replication forks.^[9] Many cancer cells exhibit high levels of intrinsic replication stress due to oncogene activation and defects in other DDR pathways, making them particularly dependent on ATR for survival.^[10]


By inhibiting ATR, Ceralasertib disrupts the ATR-Chk1 signaling cascade, a critical pathway for:

- Cell Cycle Checkpoint Control: ATR activation normally leads to the phosphorylation and activation of Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest in the S and G2/M phases.^[1] This pause allows time for DNA repair. Ceralasertib abrogates these checkpoints, forcing cells with damaged DNA to enter mitosis, a lethal event known as mitotic catastrophe.^[11]

- **Replication Fork Stabilization:** ATR plays a crucial role in stabilizing stalled replication forks, preventing their collapse into DNA double-strand breaks (DSBs).^[1] Inhibition of ATR leads to an accumulation of DSBs, a highly toxic form of DNA damage.^[3]

The induction of DNA damage following Ceralasertib treatment is evidenced by the increased phosphorylation of histone H2AX (γ H2AX), a sensitive biomarker for DSBs.^[12]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: ATR signaling pathway and the inhibitory action of Ceralasertib.

Quantitative Data

In Vitro Potency and Selectivity

Ceralasertib is a highly potent inhibitor of ATR kinase with excellent selectivity against other kinases, including those in the PI3K-like kinase (PIKK) family.^[13]

Target	Assay Type	IC ₅₀ / GI ₅₀	Reference
ATR (enzyme)	Biochemical Kinase Assay	1 nM	[11]
p-Chk1 (Ser345) in cells	Cellular Assay	74 nM	[6]
mTOR	Cellular Growth Inhibition	5.7 μM (GI ₅₀)	[2]
ATM	Cellular Assay	>5 μM	[13]
DNA-PK	Cellular Assay	>5 μM	[13]
PI3K	Cellular Assay	>5 μM	[2]

A screen of over 400 kinases showed no significant inhibition (>50%) at a 1 μM concentration of Ceralasertib.[2]

Preclinical Pharmacokinetics

Preclinical studies in mice have demonstrated that Ceralasertib is orally bioavailable.[9]

However, it exhibits dose-dependent, non-linear pharmacokinetics, with bioavailability increasing at higher doses due to saturable first-pass metabolism.[8][9]

Experimental Protocols

ATR Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of Ceralasertib on purified ATR kinase activity.

Materials:

- Recombinant human ATR enzyme complex
- Kinase substrate (e.g., recombinant Chk1 fragment)
- ATP (including γ -³²P-ATP for radiometric detection)

- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- Ceralasertib (dissolved in DMSO)
- Phosphocellulose paper or beads for capturing the phosphorylated substrate
- Scintillation counter

Method:

- Prepare serial dilutions of Ceralasertib in kinase assay buffer.
- In a reaction tube, combine the ATR enzyme, substrate, and Ceralasertib (or DMSO vehicle control).
- Initiate the kinase reaction by adding ATP (spiked with γ -³²P-ATP).
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
- Wash the phosphocellulose paper extensively to remove unincorporated γ -³²P-ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition relative to the DMSO control for each Ceralasertib concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of Ceralasertib on the proliferation and viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., ATM-deficient and proficient lines)
- 96-well cell culture plates

- Complete cell culture medium
- Ceralasertib (dissolved in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Method:

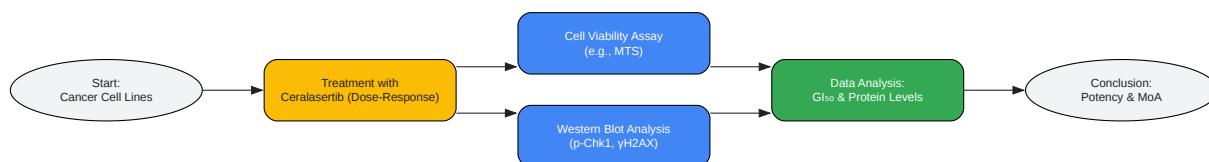
- Seed cells into 96-well plates at a predetermined density to ensure logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
- Treat the cells with a range of concentrations of Ceralasertib. Include a vehicle-only (DMSO) control.
- Incubate the plates for a specified duration (e.g., 72 hours).
- Add the MTS reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
- Measure the absorbance at 490 nm using a microplate reader.
- Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the percentage of growth inhibition against the log of the Ceralasertib concentration to determine the GI₅₀ value.[\[10\]](#)

Western Blot for Pharmacodynamic Markers (p-Chk1 and γH2AX)

Objective: To detect changes in the phosphorylation of Chk1 and H2AX in cells treated with Ceralasertib, confirming on-target activity and downstream effects.

Materials:

- Cancer cell lines


- Cell culture dishes
- Ceralasertib
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, anti- γ H2AX (Ser139), and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Method:

- Seed cells and allow them to adhere. Treat with Ceralasertib for the desired time (e.g., 2-24 hours).
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- If necessary, strip the membrane and re-probe for total Chk1 and the loading control to ensure equal protein loading.[1]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for characterizing Ceralasertib.

Clinical Development

Ceralasertib is being evaluated in numerous clinical trials for the treatment of various solid tumors.[2] It is being tested as a monotherapy, particularly in tumors with deficiencies in other DDR genes like ATM, and in combination with:

- Chemotherapy: Agents like carboplatin and paclitaxel that induce DNA damage.[10][14]
- PARP inhibitors: Such as olaparib, to create a synthetic lethal effect by targeting two key DNA repair pathways.[13]
- Immunotherapy: Including immune checkpoint inhibitors like durvalumab, based on the rationale that increased DNA damage can enhance tumor immunogenicity.[13][15]

Early clinical data have shown promising anti-tumor activity and a manageable safety profile, with hematologic toxicities being the most common adverse events.[2]

Conclusion

Ceralasertib is a potent and selective ATR inhibitor that effectively targets a key vulnerability in many cancers: their reliance on the ATR-mediated DNA damage response. Through the abrogation of cell cycle checkpoints and the induction of DNA damage, Ceralasertib has demonstrated significant anti-tumor activity in preclinical models and early clinical trials. Its favorable chemical and pharmacokinetic properties make it a promising candidate for further development, both as a single agent and as part of combination therapies, with the potential to improve outcomes for patients with a range of malignancies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of Ceralasertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 9. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice - PubMed [[pubmed.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 10. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]

- 11. selleckchem.com [selleckchem.com]
- 12. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 13. AZD6738 [openinnovation.astrazeneca.com]
- 14. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ceralasertib: A Technical Guide to a Potent and Selective ATR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8715501#investigating-the-discovery-and-chemical-properties-of-ceralasertib>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com